molecular formula C8H5LiN2O2 B2606077 Lithium;pyrrolo[1,2-a]pyrimidine-8-carboxylate CAS No. 2243509-37-5

Lithium;pyrrolo[1,2-a]pyrimidine-8-carboxylate

Cat. No. B2606077
CAS RN: 2243509-37-5
M. Wt: 168.08
InChI Key: BBFBRPSFRLBSJM-UHFFFAOYSA-M
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Description

“Lithium;pyrrolo[1,2-a]pyrimidine-8-carboxylate” is a compound that falls under the category of pyrrolopyrimidines . Pyrroles are among the most important heterocycles in pharmaceuticals and agrochemicals . Pyrrolopyrimidines are synthesized as the synthetic applications of NH-pyrroles .


Synthesis Analysis

The synthesis of pyrrolopyrimidines involves a metal-free method for the synthesis of unsymmetrically tetrasubstituted NH-pyrroles using a consecutive chemoselective double cyanation . The desired pyrroles were obtained with yields up to 99% and good functional group tolerance .


Molecular Structure Analysis

Pyrroles are a very weak base with a pKa of about -3.8 and its protonation results in the loss of aromatic property . Both –NH– and –CH– protons of pyrrole are moderately acidic and can be deprotonated with strong bases rendering the pyrrole nucleophilic .


Chemical Reactions Analysis

Mechanistic studies identified a reaction mechanism that features a subtle sequence of first cyano-addition and migration, followed by cyano-addition and aromatization to afford the pyrrole skeleton .

Mechanism of Action

While specific mechanisms of action for “Lithium;pyrrolo[1,2-a]pyrimidine-8-carboxylate” are not available in the retrieved papers, it’s worth noting that pyrrolopyrimidines exhibit unpredicted time-dependent aggregation-induced emission enhancement (AIEE) properties .

Future Directions

The future directions in the study of pyrrolopyrimidines could involve further exploration of their synthesis methods, understanding their mechanisms of action, and investigating their potential applications in pharmaceuticals and agrochemicals .

properties

IUPAC Name

lithium;pyrrolo[1,2-a]pyrimidine-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2.Li/c11-8(12)6-2-5-10-4-1-3-9-7(6)10;/h1-5H,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBFBRPSFRLBSJM-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CN2C=CC(=C2N=C1)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5LiN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lithium;pyrrolo[1,2-a]pyrimidine-8-carboxylate

CAS RN

2243509-37-5
Record name lithium(1+) ion pyrrolo[1,2-a]pyrimidine-8-carboxylate
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